N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzamide to introduce the nitro group, followed by the coupling of the resulting intermediate with 2-fluoroaniline under appropriate conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction and ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(2-fluorophenyl)-4-methoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl, methoxy, and nitro groups contributes to its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
N-(2-fluorophenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions.
N-(2-fluorophenyl)-4-hydroxy-3-nitrobenzamide: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro group contributes to its potential biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQPYDXYCBPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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